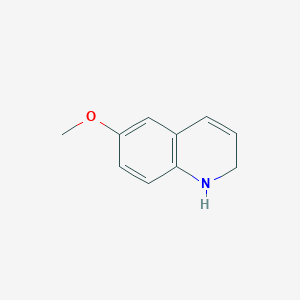

6-Methoxy dihydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy dihydroquinoline is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-methoxy dihydroquinoline exhibit significant anticancer properties. For instance, a study synthesized a series of quinoline analogues that were evaluated for their cytotoxic effects against human cancer cell lines. Compounds like 5a and 5b showed promising results as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. A specific derivative demonstrated effectiveness against various bacterial strains, suggesting potential for development into new antibacterial agents.

Case Study: Trypanosomiasis Treatment

A notable case study involved the evaluation of dihydroquinoline derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds such as OSU-36.HCl displayed high selectivity and efficacy in vitro, indicating their potential as therapeutic agents for neglected tropical diseases .

Biological Applications

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes, which can be critical in drug design. For example, studies have shown that it can interact with P-glycoprotein, affecting drug transport and metabolism in cells .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways, which are pivotal in neuronal health .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its unique structural properties allow it to participate in various chemical reactions that yield vibrant colors used in textiles and coatings.

Comparative Analysis of Related Compounds

The following table summarizes key features and applications of various compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects | Applications |

|---|---|---|---|

| This compound | Methoxy group at position 6 | Exhibits significant biological activity | Anticancer, antimicrobial |

| 4-Hydroxyquinoline | Hydroxy group at position 4 | Different functional groups | Antimicrobial |

| 2-Oxoquinoline | Ketone at position 2 | Simplified structure | Intermediate in dye synthesis |

| 3-Arylquinolone | Aryl substitution at position 3 | Enhanced biological activity | Anticancer research |

Eigenschaften

Molekularformel |

C10H11NO |

|---|---|

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

6-methoxy-1,2-dihydroquinoline |

InChI |

InChI=1S/C10H11NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-5,7,11H,6H2,1H3 |

InChI-Schlüssel |

DCUSCHRPVHERLH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NCC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.